REACTION_CXSMILES
|
C([O-])=O.[NH4+].[CH3:5][N:6]1[C:12]2[CH:13]=[C:14]([N+:17]([O-])=O)[CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH2:8][C:7]1=[O:20]>CO.[Pd]>[NH2:17][C:14]1[CH:15]=[CH:16][C:11]2[CH2:10][CH2:9][CH2:8][C:7](=[O:20])[N:6]([CH3:5])[C:12]=2[CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
696 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
1-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC2=C1C=C(C=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
581 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Clarcel
|
Type
|
WASH
|
Details
|
the Clarcel is rinsed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(CCCC(N2C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 422 mg | |
YIELD: CALCULATEDPERCENTYIELD | 120.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |